B1193435 PLX7486

PLX7486

Cat. No. B1193435
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

Scientific Research Applications

Mechanism of Action and Therapeutic Potential

PLX7486 is primarily known as a dual-inhibitor of tropomyosin receptor kinase A (TrkA) and colony stimulating factor-1 receptor (CSF-1R). It has been studied for its potential in cancer therapy, particularly in enhancing the efficacy of immune checkpoint blockade. Research by Duffy, Mok, and Allison (2018) demonstrated that PLX7486 inhibits the recruitment of immunosuppressive myeloid cells through CSF-1R and has a direct cytotoxic effect on various murine cancer cell lines by targeting Trk signaling. This suggests its potential in improving antitumor T cell responses when combined with immune checkpoint inhibitors (Duffy, Mok, & Allison, 2018).

Applications in Cancer Research

The study by Duffy, Mok, and Allison (2018) also highlights the role of PLX7486 in addressing perineural invasion (PNI), a critical pathological feature in multiple malignancies. Their research indicates that PLX7486's inhibition of TrkA and CSF-1R can disrupt processes critical for tumor survival, proliferation, and invasion, particularly in the context of nerve involvement in cancer progression. This opens avenues for exploring PLX7486 in cancer types where PNI is a significant factor (Duffy, Mok, & Allison, 2018).

Impact on Immune Responses in Tumors

The dual inhibition mechanism of PLX7486, affecting both TrkA and CSF-1R, plays a significant role in modifying the tumor microenvironment. By inhibiting the recruitment and proliferation of immunosuppressive myeloid cells, PLX7486 can potentially alter the immune landscape within tumors, making them more susceptible to immune-mediated attack. This aspect of PLX7486's mechanism could be particularly beneficial in strategies aiming to boost the effectiveness of immunotherapies in oncology (Duffy, Mok, & Allison, 2018).

properties

Product Name

PLX7486

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX7486;  PLX-7486;  PLX 7486.

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.